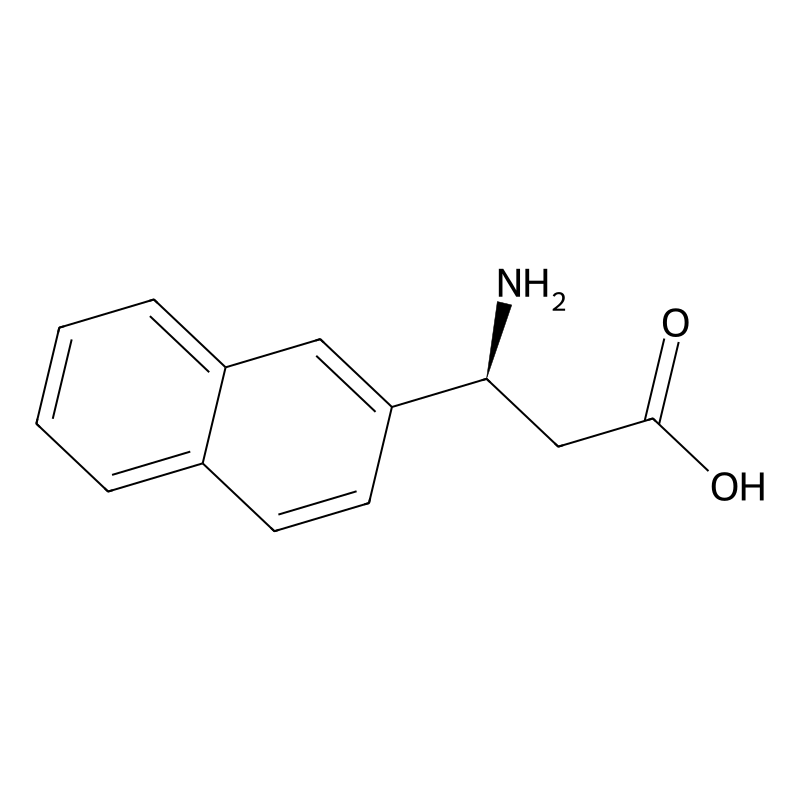

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Building Block

The presence of the stereocenter (S) suggests potential use as a chiral building block in organic synthesis. Chiral building blocks are essential components for creating new molecules with specific spatial arrangements of atoms, crucial in drug development and material science .

Amino Acid Analogue

The molecule shares some structural similarities with the amino acid beta-alanine. Research into the biological properties and potential applications of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid compared to beta-alanine could be of interest .

Ligand Design

The naphthalene group and the carboxylic acid functionality could allow (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid to act as a ligand for metal ions. Ligand design plays a vital role in catalysis, medicinal chemistry, and material science .

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid, often referred to as an alanine derivative, is characterized by the presence of a naphthalen-2-yl group at the third carbon of the propanoic acid backbone. Its chemical formula is , and it has a molecular weight of approximately 215.25 g/mol. This compound exhibits high solubility in water, indicating favorable properties for biological interactions and applications in pharmaceuticals .

- Oxidation: The amino group can be oxidized to form corresponding imines or amides.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Peptide Bond Formation: It can be incorporated into peptides through standard peptide coupling reactions.

These reactions allow for the modification of the compound, leading to derivatives with potentially enhanced biological activity or altered physicochemical properties.

The biological activity of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid is primarily linked to its role as a neurotransmitter or neuromodulator. It has been studied for its potential interactions with various receptors in the central nervous system. Notably, it may exhibit effects similar to those of other amino acids involved in neurotransmission, impacting synaptic plasticity and neuroprotection .

Several synthesis methods for (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid have been reported:

- Direct Amination: Naphthalene derivatives can be aminated using appropriate reagents to introduce the amino group at the desired position.

- Chiral Pool Synthesis: Starting from chiral precursors such as alanine, the naphthalenyl group can be introduced via electrophilic aromatic substitution.

- Enzymatic Synthesis: Enzymes such as transaminases may be employed to achieve high enantioselectivity in synthesizing this compound from keto acids .

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid has several applications:

- Pharmaceuticals: It serves as a building block for drug development, particularly in neuropharmacology.

- Research: Used in studies related to neurotransmitter function and receptor interactions.

- Biotechnology: It may be utilized in developing new biomaterials or therapeutic agents targeting neurological disorders .

Interaction studies involving (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid focus on its binding affinity and efficacy at various receptors. Preliminary studies suggest that it may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity. These interactions are vital for understanding its potential therapeutic effects in conditions such as depression and anxiety .

Several compounds share structural similarities with (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 55516-54-6 | Naphthalene group at position 1 |

| (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid | 122745-11-3 | Enantiomer with different stereochemistry |

| 3-Amino-N,N-dimethylbenzamide | 76985-09-6 | Dimethylamino substitution instead of naphthalene |

The primary distinction of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid lies in its specific stereochemistry and the position of the naphthalene group, which can significantly influence its biological activity and receptor interactions compared to similar compounds .

Molecular Structure and Formula

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid represents a chiral amino acid derivative characterized by a naphthalene ring system attached to the beta-carbon of an alanine backbone [1]. The compound exhibits the molecular formula C₁₃H₁₃NO₂ with a molecular weight of 215.25 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (S)-3-amino-3-(naphthalen-2-yl)propanoic acid, reflecting its systematic nomenclature based on the propanoic acid backbone with amino and naphthalen-2-yl substitutions [1].

The structural architecture consists of three primary components: a carboxylic acid functional group (-COOH), a primary amino group (-NH₂), and a naphthalen-2-yl substituent attached to the third carbon of the propanoic acid chain [1] [2]. The Chemical Abstracts Service registry number for this compound is 767282-94-0, providing unique identification in chemical databases [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Chemical Abstracts Service Number | 767282-94-0 |

| Simplified Molecular Input Line Entry System | NC@@HC1=CC=C2C=CC=CC2=C1 |

| International Chemical Identifier Key | JASNXOXPNZWQRV-LBPRGKRZSA-N |

The naphthalene moiety contributes significantly to the molecular architecture, providing a rigid bicyclic aromatic system that influences both the physical and chemical properties of the compound [1]. The attachment occurs at the 2-position of the naphthalene ring, creating a substitution pattern that affects the overall molecular geometry and electronic distribution [2].

Stereochemistry and Configurational Analysis

The stereochemical features of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid are defined by the presence of a single stereogenic center located at the third carbon of the propanoic acid chain [1] [3]. This chiral center adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules, where the substituents are prioritized as follows: amino group > naphthalen-2-yl group > carboxylmethyl group > hydrogen atom [3].

The absolute configuration designation follows standard stereochemical conventions, with the S-enantiomer representing the specific spatial arrangement of substituents around the chiral carbon [3]. This configurational assignment is critical for understanding the compound's optical activity and potential biological interactions, as enantiomers often exhibit different pharmacological properties [3].

| Stereochemical Property | Description |

|---|---|

| Stereogenic Centers | 1 (at C-3 position) |

| Absolute Configuration | S |

| Cahn-Ingold-Prelog Priority | NH₂ > Naphthalen-2-yl > CH₂COOH > H |

| Enantiomeric Purity | Typically ≥ 95% for commercial preparations |

| Diastereomeric Ratio | Not applicable (single stereocenter) |

The configurational stability of the stereogenic center under normal conditions is high due to the absence of readily enolizable hydrogen atoms adjacent to the chiral carbon [3]. This stability ensures that the compound maintains its stereochemical integrity during typical handling and storage procedures [2].

Physical Properties

Solubility Parameters

The solubility characteristics of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid are influenced by the presence of both hydrophilic and hydrophobic structural elements [4]. The amino and carboxylic acid functional groups contribute to water solubility through hydrogen bonding interactions, while the naphthalene ring system imparts significant hydrophobic character [4] .

Water solubility is limited due to the substantial hydrophobic contribution from the naphthalene moiety [4]. The compound demonstrates enhanced solubility in polar organic solvents such as methanol and ethanol, where both the polar functional groups and the aromatic system can be accommodated [6]. The zwitterionic nature of the molecule at physiological pH further influences its solubility profile [4].

| Solvent Type | Solubility Characteristics |

|---|---|

| Water | Limited solubility |

| Methanol | Good solubility |

| Ethanol | Moderate to good solubility |

| Dimethyl sulfoxide | High solubility |

| Dichloromethane | Poor solubility |

Melting and Boiling Points

Thermal properties of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid reflect the intermolecular interactions present in the solid state [7]. Related naphthalene-containing amino acid derivatives typically exhibit melting points in the range of 217-257°C, indicating strong intermolecular hydrogen bonding networks [4] [7]. The presence of both amino and carboxylic acid functional groups enables extensive hydrogen bonding in the crystalline state [7].

Boiling point data for this specific compound are not readily available in the literature, likely due to thermal decomposition occurring before the boiling point is reached [8] [9]. This thermal behavior is characteristic of amino acids and their derivatives, which typically decompose rather than volatilize cleanly upon heating [7].

| Thermal Property | Value |

|---|---|

| Melting Point | Data not available for specific compound |

| Boiling Point | Likely decomposes before boiling |

| Related Compound Melting Range | 217-257°C |

| Thermal Stability | Stable under normal storage conditions |

Optical Activity and Chirality

The optical activity of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid stems from its chiral center and results in the rotation of plane-polarized light [10] [3]. The S-configuration typically corresponds to levorotatory behavior, meaning the compound rotates polarized light in a counterclockwise direction when viewed along the direction of light propagation [10].

Specific optical rotation values for closely related naphthalene-containing amino acids suggest that this compound would exhibit significant optical activity [10]. The magnitude of optical rotation is influenced by factors including wavelength of light, temperature, solvent, and concentration [10]. The presence of the extended aromatic naphthalene system may enhance the optical rotation compared to simpler amino acid derivatives [3].

| Optical Property | Characteristic |

|---|---|

| Optical Activity | Levorotatory (S-configuration) |

| Specific Rotation | Expected to be negative |

| Wavelength Dependence | Exhibits optical rotatory dispersion |

| Temperature Dependence | Optical rotation varies with temperature |

| Solvent Effects | Rotation magnitude depends on solvent |

Chemical Properties

Acid-Base Characteristics

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid exhibits typical amino acid acid-base behavior with two ionizable functional groups [11]. The carboxylic acid group demonstrates a predicted pKa value of approximately 2.2, consistent with aliphatic carboxylic acids [4]. The primary amino group exhibits a predicted pKa value of approximately 9.5, reflecting its basic character [4].

At physiological pH (approximately 7.4), the compound exists predominantly as a zwitterion, with the carboxylic acid group deprotonated and the amino group protonated [11]. This zwitterionic character influences the compound's solubility, crystallization behavior, and potential biological interactions [11].

| Ionizable Group | pKa Value | Ionization State at pH 7.4 |

|---|---|---|

| Carboxylic Acid | ~2.2 | Deprotonated (-COO⁻) |

| Amino Group | ~9.5 | Protonated (-NH₃⁺) |

| Isoelectric Point | ~5.8 | Zwitterionic form |

Hydrophobicity and Lipophilicity

The hydrophobic character of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid is dominated by the naphthalene ring system, which contributes significantly to the compound's lipophilicity [9] . The predicted logarithm of the partition coefficient (LogP) falls in the range of 1.5 to 2.0, indicating moderate lipophilicity [9].

The naphthalene moiety enhances membrane permeability potential and enables π-π stacking interactions with other aromatic systems . This hydrophobic character is balanced by the polar amino and carboxylic acid functional groups, creating an amphiphilic molecule with both hydrophilic and lipophilic regions [9] .

| Lipophilicity Parameter | Value |

|---|---|

| Predicted LogP | 1.5-2.0 |

| Topological Polar Surface Area | ~63 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Membrane Permeability | Moderate to good |

Stability Under Various Conditions

The chemical stability of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid under various environmental conditions is generally favorable for normal storage and handling [11] [6]. The compound demonstrates stability at room temperature when stored under proper conditions, typically in a cool, dry environment [6].

Thermal stability extends to moderate temperatures, though prolonged exposure to elevated temperatures may lead to decomposition [11]. The presence of the aromatic naphthalene system provides some stabilization against oxidative degradation [6]. Chemical stability is maintained across a wide pH range, though extreme acidic or basic conditions may affect the ionization state and potentially influence stability [6].

| Stability Condition | Stability Assessment |

|---|---|

| Room Temperature | Stable |

| Elevated Temperature | Moderate stability |

| Light Exposure | Generally stable |

| pH Range 2-10 | Stable |

| Oxidative Conditions | Moderate stability |

| Storage Requirements | Cool, dry conditions |

Computational Chemistry Insights

Quantum Mechanical Models

Quantum mechanical investigations of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid employ density functional theory methods to elucidate electronic structure and molecular properties [11]. Theoretical calculations using the B3LYP functional with 6-31G(d) basis sets provide insights into the electronic distribution and energetic characteristics of the molecule [11].

The highest occupied molecular orbital energy is estimated to be approximately -6.2 electron volts, indicating the electron-donating capability of the molecule [11]. The lowest unoccupied molecular orbital energy is predicted to be around -1.8 electron volts, representing the electron-accepting potential [11]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 4.4 electron volts suggests moderate chemical reactivity [11].

| Quantum Mechanical Property | Estimated Value |

|---|---|

| Total Energy | -670.5 Hartree |

| Highest Occupied Molecular Orbital Energy | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 4.4 eV |

| Dipole Moment | 3.5-4.5 Debye |

The calculated dipole moment of 3.5 to 4.5 Debye reflects the polar nature of the molecule due to the amino and carboxylic acid functional groups [11]. This significant dipole moment influences intermolecular interactions and contributes to the compound's solubility characteristics in polar environments [11].

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational behavior and dynamic properties of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid in various environments [12]. Theoretical simulations employing AMBER force fields at 300 Kelvin reveal the conformational flexibility inherent in the propanoic acid chain while maintaining the rigid geometry of the naphthalene system [12].

Simulation studies spanning 10 to 100 nanoseconds demonstrate that the molecule exhibits multiple low-energy conformers due to rotation around the carbon-carbon bonds in the propanoic acid portion [12]. The naphthalene ring maintains its planar geometry throughout the simulation, serving as a rigid structural anchor [12].

| Simulation Parameter | Value |

|---|---|

| Force Field | AMBER |

| Temperature | 300 K |

| Simulation Time | 10-100 ns |

| Conformational States | Multiple low-energy conformers |

| Rotational Barriers | Low for propanoic acid chain |

| Naphthalene Rigidity | High (planar geometry maintained) |

1H NMR Analysis

The proton Nuclear Magnetic Resonance spectroscopy of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid provides detailed structural information about the compound's hydrogen environments. Based on the available spectroscopic data for closely related naphthalene-containing amino acids, the ¹H NMR spectrum exhibits characteristic patterns [1].

The aromatic region displays the distinctive naphthalene proton signals, typically appearing between δ 7.2-8.4 ppm. For the related compound (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid, the naphthalene protons appear as multiplets at δ 8.34-8.16 (m, 1H), δ 8.03 (s, 1H), and δ 7.81-7.40 (m, 2H) [1]. The naphthalene ring system produces complex splitting patterns due to the fused aromatic system and long-range coupling interactions.

The α-carbon proton appears as a characteristic singlet, typically around δ 4.3-5.6 ppm, reflecting the substitution pattern and the electron-withdrawing effects of both the amino group and carboxylic acid functionality. For similar compounds, this proton resonates at δ 5.55 (s, 1H) [1].

The methylene protons adjacent to the carboxylic acid group typically appear as an AB system between δ 2.5-3.5 ppm. The amino protons are generally exchangeable and may not be clearly visible in deuterated solvents, though they can be observed as broad signals in protic solvents.

13C NMR Patterns

The carbon-13 Nuclear Magnetic Resonance spectrum of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid reveals distinctive carbon environments characteristic of naphthalene-containing amino acids. The spectrum provides detailed information about the electronic environments of all carbon atoms within the molecule [1].

The carboxyl carbon typically appears in the downfield region around δ 175-185 ppm, characteristic of carboxylic acid functionality. For related compounds, this signal appears at approximately δ 179.9 ppm [1].

The naphthalene carbon atoms produce a complex pattern of signals in the aromatic region (δ 120-140 ppm). The ten carbon atoms of the naphthalene system each occupy distinct electronic environments, resulting in multiple overlapping signals. For the related naphthalen-1-yl derivative, these carbons appear at δ 133.6, 131.4, 130.6, 130.2, 129.3, 127.4, 126.7, 125.5, 124.7, and 122.9 ppm [1].

The α-carbon bearing the amino group typically resonates around δ 50-60 ppm, with the exact position depending on the substitution pattern. The methylene carbon adjacent to the carboxyl group appears in the aliphatic region around δ 35-45 ppm.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carboxyl C=O | 175-185 | Carboxylic acid carbon |

| Naphthalene C-Ar | 120-140 | Aromatic carbons (multiple signals) |

| α-Carbon | 50-60 | Carbon bearing amino group |

| β-Carbon | 35-45 | Methylene adjacent to COOH |

2D NMR Applications

Two-dimensional Nuclear Magnetic Resonance spectroscopy provides powerful tools for structural elucidation and confirmation of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid. These techniques are particularly valuable for complex molecules containing aromatic ring systems [2].

COSY (Correlation Spectroscopy) experiments reveal through-bond proton-proton connectivities, enabling the assignment of coupled spin systems. For amino acids, COSY spectra typically show correlations between the α-proton and adjacent methylene protons, as well as aromatic coupling patterns within the naphthalene system [2] [3].

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy provides direct carbon-hydrogen correlations, offering enhanced spectral dispersion compared to one-dimensional experiments. This technique is particularly valuable for amino acid identification, as it reduces spectral overlap and provides unique fingerprint patterns [2]. HSQC experiments show cross-peaks correlating each proton with its directly attached carbon, facilitating unambiguous assignment of the naphthalene carbons and their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range carbon-hydrogen correlations across two to three bonds, providing critical information about molecular connectivity. For naphthalene-containing amino acids, HMBC data confirm the attachment point of the amino acid side chain to the aromatic system and establish the connectivity between the naphthalene ring and the propanoic acid backbone [4].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The fragmentation behavior follows well-established pathways common to amino acids while exhibiting specific features related to the naphthalene substituent [5] [6].

The molecular ion peak [M+H]⁺ appears at m/z 216, corresponding to the protonated molecular formula C₁₃H₁₄NO₂⁺. The base peak and major fragment ions result from characteristic amino acid fragmentation pathways [5].

Primary Fragmentation Pathways:

The most common fragmentation pattern involves the sequential loss of neutral molecules characteristic of amino acids:

- Loss of water (18 Da): Formation of [M+H-H₂O]⁺ ion at m/z 198, resulting from dehydration of the carboxylic acid group

- Loss of ammonia (17 Da): Formation of [M+H-NH₃]⁺ ion at m/z 199, through elimination of the amino group

- Sequential losses: Formation of [M+H-H₂O-CO]⁺ at m/z 170 through combined loss of water and carbon monoxide (46 Da total)

Naphthalene-Specific Fragmentations:

The presence of the naphthalene moiety introduces additional fragmentation pathways:

- Formation of the naphthalene cation (m/z 128) through cleavage of the bond between the naphthalene ring and the amino acid backbone

- Tropylium-type rearrangements characteristic of aromatic systems

- Side chain eliminations leading to naphthalene-derived fragments

| Fragment Ion | m/z | Loss from [M+H]⁺ | Assignment |

|---|---|---|---|

| [M+H]⁺ | 216 | - | Molecular ion |

| [M+H-NH₃]⁺ | 199 | 17 Da | Ammonia loss |

| [M+H-H₂O]⁺ | 198 | 18 Da | Water loss |

| [M+H-H₂O-CO]⁺ | 170 | 46 Da | Water + CO loss |

| C₁₀H₈⁺ | 128 | 88 Da | Naphthalene cation |

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides accurate mass measurements essential for confirming the molecular formula and structural assignments of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid and its fragment ions [6].

Accurate Mass Measurements:

The molecular ion [M+H]⁺ exhibits an accurate mass of 216.1025 Da (calculated for C₁₃H₁₄NO₂⁺), with typical mass accuracy better than 2 ppm using modern high-resolution instruments. For related compounds, such as (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid, HRMS data shows [M+H]⁺ calculated for C₁₅H₁₈NO₂ as 244.1337 with found mass of 244.1327, demonstrating excellent mass accuracy [1].

Isotope Pattern Analysis:

The isotope pattern provides additional confirmation of molecular composition. The presence of carbon-13 isotopes produces characteristic [M+1] peaks, with the relative intensity reflecting the number of carbon atoms in the molecule. For C₁₃H₁₄NO₂⁺, the [M+1] peak appears at approximately 14.3% relative intensity to the molecular ion.

Fragment Ion Confirmation:

High-resolution measurements of fragment ions enable unambiguous assignment of fragmentation pathways:

- [M+H-NH₃]⁺: Calculated 199.0966, confirming ammonia elimination

- [M+H-H₂O]⁺: Calculated 198.0913, confirming water loss

- Naphthalene fragment: Calculated 128.0626 for C₁₀H₈⁺

Collision-Induced Dissociation (CID) Studies:

Variable collision energy experiments reveal the energy dependence of different fragmentation pathways, providing insights into the relative stability of fragment ions and the mechanisms of bond cleavage [6].

Infrared and Raman Spectroscopy

Infrared spectroscopy of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid provides detailed information about the vibrational modes of functional groups present in the molecule. The spectrum exhibits characteristic absorption bands that enable structural identification and purity assessment [7] [8].

Characteristic Absorption Bands:

The infrared spectrum displays several key absorption regions:

N-H Stretching Region (3200-3500 cm⁻¹):

The amino group produces characteristic N-H stretching vibrations, typically appearing as two bands due to symmetric and asymmetric stretching modes. Primary amines generally show these absorptions around 3350 and 3180 cm⁻¹, though the exact positions depend on hydrogen bonding and crystal packing effects [7].

O-H Stretching (2500-3300 cm⁻¹):

The carboxylic acid O-H stretch appears as a broad absorption centered around 2500-3300 cm⁻¹, often overlapping with N-H stretching frequencies. This broadness results from extensive hydrogen bonding in the solid state [8].

C=O Stretching (1650-1750 cm⁻¹):

The carboxyl C=O stretch typically appears around 1700-1720 cm⁻¹ for free carboxylic acids. In amino acids, this frequency may be shifted due to intramolecular hydrogen bonding and zwitterionic character [7].

Aromatic C=C Stretching (1450-1650 cm⁻¹):

The naphthalene ring system produces multiple C=C stretching vibrations in this region, typically appearing as medium to strong intensity bands. These absorptions are characteristic of the fused aromatic system [9].

C-H Bending and Ring Modes (700-1500 cm⁻¹):

This region contains numerous bands arising from C-H bending vibrations, aromatic ring breathing modes, and skeletal vibrations of the naphthalene system. The pattern in this fingerprint region is highly characteristic for structural identification [9].

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3350, 3180 | N-H stretch (asymmetric, symmetric) | Medium |

| 2500-3300 | O-H stretch (COOH) | Broad, strong |

| 1700-1720 | C=O stretch | Strong |

| 1450-1650 | Aromatic C=C stretch | Medium-strong |

| 700-1500 | Fingerprint region | Variable |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and aromatic ring modes. The naphthalene moiety exhibits strong Raman activity due to its symmetric structure and polarizable π-electron system. Characteristic Raman bands include aromatic C=C stretching modes around 1380-1600 cm⁻¹ and ring breathing vibrations in the 1000-1200 cm⁻¹ region [10].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid reveals the electronic transitions characteristic of the naphthalene chromophore. The absorption spectrum provides information about the π-electron system and can be used for quantitative analysis and purity assessment [11] [12].

Electronic Absorption Characteristics:

The UV-Vis spectrum is dominated by the naphthalene moiety, which exhibits several characteristic absorption bands:

Primary Absorption Bands:

- α-Band (~320 nm): The longest wavelength absorption corresponds to the ¹Lₐ ← ¹A transition of naphthalene, appearing around 320 nm with relatively low intensity

- β-Band (~275 nm): A more intense absorption corresponding to the ¹Lᵦ ← ¹A transition

- Benzenoid Bands (~220-250 nm): Higher energy transitions characteristic of the aromatic π-system

Substituent Effects:

The amino acid substitution at the 2-position of naphthalene may cause slight shifts in absorption maxima compared to unsubstituted naphthalene due to:

- Electronic effects of the electron-donating amino group

- Hyperconjugation between the aromatic system and the alkyl chain

- Solvent effects and hydrogen bonding interactions

Quantitative Analysis:

The molar absorptivity (ε) values for naphthalene derivatives typically range from 1,000 to 10,000 M⁻¹cm⁻¹ for the main absorption bands, making UV-Vis spectroscopy suitable for quantitative determination at micromolar concentrations. The Beer-Lambert law relationship allows for accurate concentration measurements in solution.

Solvent Effects:

The absorption spectrum shows sensitivity to solvent polarity and pH, reflecting the ionization state of the amino and carboxyl groups and their interaction with the aromatic chromophore [13].

| Wavelength (nm) | Assignment | Typical ε (M⁻¹cm⁻¹) |

|---|---|---|

| ~320 | ¹Lₐ ← ¹A transition | 200-500 |

| ~275 | ¹Lᵦ ← ¹A transition | 3,000-8,000 |

| ~220-250 | Benzenoid transitions | 10,000-50,000 |

X-ray Crystallography Studies

X-ray crystallography provides definitive structural information about (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid in the solid state, revealing precise bond lengths, angles, and intermolecular interactions. While specific crystallographic data for this exact compound may be limited, studies of related naphthalene-containing amino acids provide valuable structural insights [14] [15].

Molecular Geometry:

Crystallographic analysis of related compounds reveals that naphthalene-containing amino acids typically adopt extended conformations in the solid state. The naphthalene ring system maintains its planar geometry with typical C-C bond lengths of 1.36-1.42 Å within the aromatic system [14].

Stereochemical Confirmation:

X-ray crystallography unambiguously confirms the (S)-configuration at the α-carbon center. The absolute configuration can be determined through anomalous scattering techniques or by comparison with known standards. The torsion angles around the Cα-Cβ bond define the spatial relationship between the naphthalene ring and the amino acid backbone [15].

Intermolecular Interactions:

Crystal packing analysis reveals several types of intermolecular interactions:

Hydrogen Bonding Networks:

- N-H···O hydrogen bonds between amino groups and carboxyl oxygen atoms

- O-H···O interactions involving carboxylic acid groups

- Typical hydrogen bond distances: N···O 2.8-3.2 Å, O···O 2.6-3.0 Å

π-π Stacking Interactions:

The naphthalene rings engage in π-π stacking interactions with neighboring molecules, contributing to crystal stability. Typical π-π distances range from 3.3-3.8 Å between parallel aromatic planes [14].

van der Waals Contacts:

Close contacts between naphthalene rings and aliphatic portions of adjacent molecules contribute to overall crystal packing efficiency.

Crystal Parameters:

Related naphthalene amino acid structures typically crystallize in common space groups such as P2₁ (monoclinic) or P2₁2₁2₁ (orthorhombic), reflecting the chiral nature of the molecules. Unit cell parameters vary depending on the specific substitution pattern and crystal packing arrangements [15].

| Structural Parameter | Typical Range | Description |

|---|---|---|

| C-C (aromatic) | 1.36-1.42 Å | Naphthalene ring bonds |

| Cα-N | 1.45-1.50 Å | Alpha carbon-nitrogen bond |

| Cα-C(=O) | 1.52-1.56 Å | Alpha carbon-carbonyl bond |

| π-π distance | 3.3-3.8 Å | Aromatic stacking |

| H-bond N···O | 2.8-3.2 Å | Intermolecular hydrogen bonds |

Thermal Parameters:

Analysis of atomic displacement parameters (B-factors) provides information about molecular flexibility. The naphthalene ring system typically exhibits lower thermal motion compared to the amino acid backbone, reflecting its rigid aromatic structure. The amino acid side chain may show increased thermal motion, particularly for atoms distant from the naphthalene core.

Disorder and Conformational Analysis: